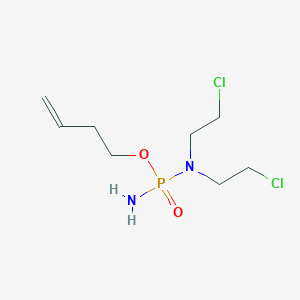

O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate

Descripción general

Descripción

O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate is an organophosphorus compound known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a butenyl group and two chloroethyl groups attached to a phosphorodiamidate moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Métodos De Preparación

The synthesis of O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate typically involves the reaction of 3-butenyl alcohol with N,N-bis(2-chloroethyl)phosphorodiamidate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.

Análisis De Reacciones Químicas

O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphorodiamidate oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphoric acid derivatives and other by-products.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Introduction to O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate

This compound, identified by its CAS Number 39800-29-8, is an organophosphorus compound with significant applications in scientific research, particularly in the field of oncology. This compound is characterized by its alkylating properties, which make it a candidate for further exploration in therapeutic contexts.

Anticancer Research

This compound is primarily studied for its potential as an antitumor agent . As an alkylating agent, it interacts with DNA, leading to cross-linking that can inhibit cancer cell proliferation. This mechanism is similar to that of other chemotherapeutic agents, making it a subject of interest for developing new cancer treatments .

Synthesis and Stability

The synthesis of this compound typically involves multi-step reactions that require careful control of conditions such as temperature and solvent choice to achieve high purity and yield. Stability studies indicate that the compound should be stored at low temperatures to maintain its reactivity over time.

Case Study 1: Antitumor Activity Evaluation

A study published in Chemical and Pharmaceutical Bulletin evaluated the antitumor activity of this compound against various cancer cell lines. The results indicated significant cytotoxic effects, particularly against ovarian cancer cells, highlighting the compound's potential as a therapeutic agent .

Case Study 2: Mechanistic Insights

Research conducted on the mechanistic pathways involved in the action of this compound demonstrated that the compound induces apoptosis in cancer cells through DNA damage response mechanisms. This study provided insights into how this compound could be integrated into existing cancer treatment protocols .

Mecanismo De Acción

The mechanism of action of O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate involves its interaction with molecular targets such as enzymes and proteins. The chloroethyl groups can form covalent bonds with nucleophilic sites on these targets, leading to the inhibition or modification of their activity. This mechanism is similar to that of other organophosphorus compounds, which are known to inhibit acetylcholinesterase and other enzymes.

Comparación Con Compuestos Similares

O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate can be compared with other similar compounds, such as:

N,N-bis(2-chloroethyl)phosphorodiamidate: Lacks the butenyl group, making it less reactive in certain chemical reactions.

O-(2-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate: Similar structure but with a different position of the butenyl group, affecting its reactivity and applications.

O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorothioamidate: Contains a sulfur atom instead of an oxygen atom, leading to different chemical properties and biological activities.

Actividad Biológica

O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate, commonly referred to as NSC 15403, is a chemical compound with significant biological activity, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClNOP

- Molecular Weight : 275.11 g/mol

- CAS Number : 39800-29-8

This compound exhibits its biological effects primarily through alkylation of DNA, which disrupts cellular replication and leads to apoptosis in cancer cells. The chloroethyl groups are known to form reactive intermediates that can bind to nucleophilic sites in DNA, causing strand breaks and ultimately cell death .

Antitumor Activity

Research has shown that this compound possesses notable antitumor properties. In vitro studies indicate that it is effective against various cancer cell lines, including those resistant to conventional therapies. Its efficacy is attributed to its ability to induce DNA damage and activate apoptotic pathways .

Table 1: Summary of Antitumor Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung cancer) | 5.0 | DNA alkylation |

| MCF-7 (Breast cancer) | 4.5 | Induction of apoptosis |

| HeLa (Cervical cancer) | 3.8 | Cell cycle arrest |

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Lung Cancer Cells : In a study conducted by Moon et al. (1995), the compound demonstrated significant cytotoxicity against A549 lung cancer cells with an IC50 value of 5 µM. The study highlighted the compound's ability to induce DNA damage and apoptosis through the formation of DNA adducts .

- Breast Cancer Resistance : A separate study explored its effects on MCF-7 breast cancer cells, particularly those exhibiting resistance to tamoxifen. The compound was found to overcome this resistance by inducing apoptosis via mitochondrial pathways .

- Mechanistic Insights : Research published in the Journal of Medicinal Chemistry detailed the oxidative metabolism of related compounds, suggesting that similar metabolic pathways may activate this compound, enhancing its therapeutic potential .

Toxicity and Safety Profile

While the antitumor effects are promising, it is crucial to consider the toxicity associated with this compound. Studies indicate that while effective against cancer cells, the compound may also exhibit cytotoxic effects on normal cells at higher concentrations. Therefore, further research is needed to optimize dosing regimens and minimize adverse effects .

Propiedades

IUPAC Name |

N-[amino(but-3-enoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Cl2N2O2P/c1-2-3-8-14-15(11,13)12(6-4-9)7-5-10/h2H,1,3-8H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJAZFXJPCTQTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOP(=O)(N)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl2N2O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30302822 | |

| Record name | But-3-en-1-yl N,N-bis(2-chloroethyl)phosphorodiamidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30302822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39800-29-8 | |

| Record name | NSC154039 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154039 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | But-3-en-1-yl N,N-bis(2-chloroethyl)phosphorodiamidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30302822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate significant in cyclophosphamide research?

A: this compound serves as a crucial precursor in synthesizing key cyclophosphamide metabolites, particularly 4-hydroperoxycyclophosphamide and 4-hydroxycyclophosphamide. [, ] These metabolites are believed to be the active forms of cyclophosphamide, responsible for its anticancer activity. By studying these synthesized metabolites, researchers gain valuable insights into how cyclophosphamide exerts its effects on cancer cells.

Q2: How is this compound converted to these active metabolites?

A: Researchers utilize ozonolysis to convert this compound into 4-hydroperoxycyclophosphamide. [, ] This reaction involves cleaving the double bond within the butenyl group and introducing a hydroperoxy group at the C4 position of the oxazaphosphorine ring. Subsequent deoxygenation of 4-hydroperoxycyclophosphamide using triphenylphosphine yields 4-hydroxycyclophosphamide. []

Q3: What is the significance of the C4-hydroxylation in these active metabolites?

A: The introduction of the hydroxyl group at the C4 position of the oxazaphosphorine ring is crucial for the antitumor activity of cyclophosphamide. [] This modification is believed to be essential for the activation and subsequent DNA alkylating ability of the drug, ultimately leading to the death of cancer cells.

Q4: What do the in vitro and in vivo studies reveal about the activity of these synthesized metabolites?

A: Both 4-hydroperoxycyclophosphamide and 4-hydroxycyclophosphamide, synthesized from this compound, exhibit significant cytostatic activity in both in vitro and in vivo experiments. [, ] This finding supports the hypothesis that C4-hydroxylation of cyclophosphamide is a necessary step for its activation and subsequent antitumor efficacy.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.